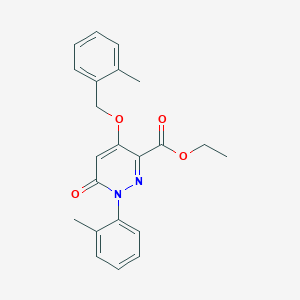![molecular formula C7H9BrCl2N2 B2540035 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 1956382-38-9; 905273-36-1](/img/structure/B2540035.png)
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Oxidation Reactions: Products include N-oxides or other oxidized forms.
Reduction Reactions: Products include hydrogenated derivatives.
科学的研究の応用
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological pathways and interactions involving brominated heterocycles.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The compound may also interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
- 3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Uniqueness
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and non-halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
特性
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.2ClH/c8-6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFUAYBGAJPVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)



amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)
![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)






![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)
